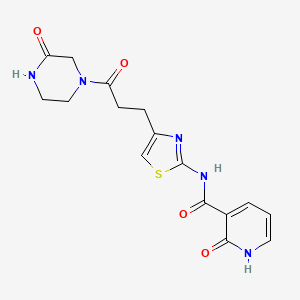

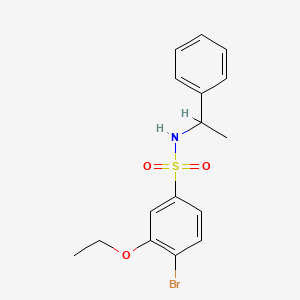

![molecular formula C11H12N2O2 B2525374 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde CAS No. 1253696-33-1](/img/structure/B2525374.png)

3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves oxidative radical cyclization or coordination with metals. For instance, the use of Di-tert-butyl peroxide (DTBP) in oxidative radical cyclization has been shown to assemble 7-methylpyrazolo[1,5-a]pyrimidines and 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidines, which suggests that similar methods could potentially be applied to synthesize the tert-butyl oxazolopyridine derivatives . Additionally, the cobalt(II)-mediated synthesis of related compounds, such as 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine, indicates that metal coordination can be a viable route for the synthesis of complex molecules with tert-butyl groups attached to heterocyclic systems .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction and ab initio calculations. For example, the structural analysis of 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine revealed a planar molecule with stabilizing interactions, which could be indicative of the structural characteristics that might be expected for "3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde" . The absolute configuration of enantiomeric oxazolidine derivatives has also been determined, showing the importance of stereochemistry in the molecular structure of such compounds .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl oxazolopyridine derivatives can be inferred from the reactions of similar compounds. For instance, the thermal rearrangement of triazolopyridine aldehydes into pyrazole derivatives suggests that the aldehyde group in such heterocycles can undergo significant transformations under certain conditions . Moreover, the formation of Schiff base compounds from the reaction of tert-butyl dihydrothienopyridine dicarboxylates with aromatic aldehydes indicates the potential for aldehyde groups in these systems to participate in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods and thermal analyses. For example, Schiff base compounds derived from tert-butyl dihydrothienopyridine dicarboxylates have been characterized using FTIR, NMR, and X-ray crystallography, providing information on their stability and intramolecular interactions . The regioselective metalation of diethylaminooxazolopyridine and the formation of substituted derivatives also provide insights into the reactivity and potential functionalization of the oxazolopyridine system .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry Applications

The synthesis and application of heterocyclic compounds akin to "3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde" are pivotal in organic chemistry, given their relevance in designing complex molecular frameworks. These compounds serve as key intermediates in the synthesis of various heterocyclic structures, demonstrating the versatility of such entities in organic synthesis.

Sonogashira-Type Reactions for Pyridine Derivatives : The use of tert-butylamine in Sonogashira-type cross-coupling reactions showcases the synthesis of pyrazolo[4,3-c]pyridines, highlighting the utility of tert-butyl groups in constructing pyridine frameworks (Vilkauskaitė, Šačkus, & Holzer, 2011). This method exemplifies the strategic incorporation of tert-butyl groups in heterocyclic synthesis.

Oxidative Radical Cyclization : An innovative approach involving Di-tert-butyl peroxide (DTBP) in oxidative radical cyclization forms methylpyrazolo[1,5-a]pyrimidines, demonstrating the role of tert-butyl groups in facilitating cyclization reactions (Gao et al., 2022). This underscores the significance of tert-butyl-based compounds in synthesizing nitrogen-containing heterocycles.

Synthesis of Pyridinone Derivatives : A detailed methodology for synthesizing pyridinone derivatives from tert-butylamine-related reactions presents a broad spectrum of chemical transformations leading to heterocyclic compounds with potential biological activity (Shatsauskas et al., 2017). This pathway indicates the adaptability of tert-butyl-containing compounds in medicinal chemistry.

Potential Applications in Material Science and Catalysis

The research into compounds structurally related to "3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde" extends beyond organic synthesis, touching on areas such as material science and catalysis. These compounds often serve as building blocks for materials with unique optical and electronic properties, contributing to advancements in fields like organic electronics and photonics.

Organic Optoelectronic Applications : Studies on pyrene derivatives, including tert-butyl groups, reveal their potential in organic optoelectronic applications, such as organic light-emitting diodes (OLEDs). The photophysical and electrochemical analyses suggest these compounds as promising candidates for future technologies (Hu et al., 2013).

Catalyst-Free Synthesis in Green Chemistry : The development of catalyst-free methodologies for synthesizing heterocyclic compounds emphasizes the environmental sustainability of using tert-butyl-based compounds. Such approaches contribute to green chemistry by minimizing hazardous reagents and waste (Vinoth et al., 2015).

Safety And Hazards

The safety information for “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

3-tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-11(2,3)9-8-4-7(6-14)5-12-10(8)15-13-9/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIFBXPEKCHPRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC2=C1C=C(C=N2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2525291.png)

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)

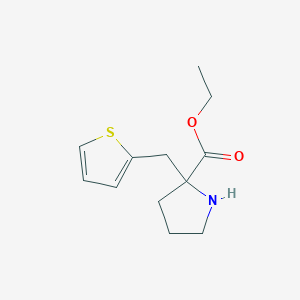

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)

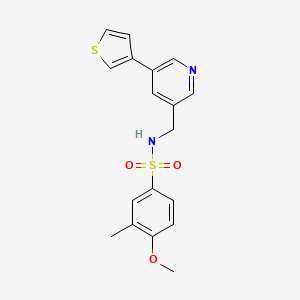

![3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2525301.png)

![N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2525308.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2525310.png)

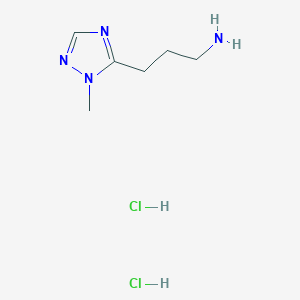

![3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2525313.png)